
1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid
Descripción general
Descripción
This compound is a heterobifunctional reagent featuring a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide [NHS] ester) group, a disulfide bridge linked to a 5-nitropyridin-2-yl moiety, and a sulfonic acid substituent on the butane backbone. The NHS ester enables amine-reactive conjugation (e.g., with lysine residues), while the pyridyl disulfide facilitates thiol-disulfide exchange reactions, making it valuable in bioconjugation and crosslinking applications .
Actividad Biológica
1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid, commonly referred to as ADC-L-052, is a bifunctional linker used in antibody-drug conjugates (ADCs). This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological properties of ADC-L-052, focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O9S3
- Molecular Weight : 451.45 g/mol
- CAS Number : 1193111-37-3
- Purity : ≥95% .
Anticancer Activity
Research indicates that compounds derived from the 5-oxopyrolidine scaffold exhibit significant anticancer properties. In particular, studies have shown that ADC-L-052 and its derivatives can effectively target cancer cell lines such as A549 (human lung adenocarcinoma) and demonstrate selective cytotoxicity.
Table 1: Anticancer Activity of 5-Oxopyrolidine Derivatives
Compound ID | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
ADC-L-052 | A549 | 66 | Structure-dependent activity |
Compound 21 | A549 | 50 | High potency with low cytotoxicity on non-cancerous cells |
Compound 15 | A549 | 80 | Notable activity compared to standard chemotherapeutics |
In a comparative study, ADC-L-052 showed a reduced viability of A549 cells to approximately 66% at a concentration of 100 µM after 24 hours of exposure. This was significant when compared to standard treatments like cisplatin, indicating its potential as a therapeutic agent in lung cancer treatment .
Antimicrobial Activity
The antimicrobial properties of ADC-L-052 have also been explored, particularly against multidrug-resistant strains. The compound has shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.
Table 2: Antimicrobial Efficacy of ADC-L-052
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | ≤10 µg/mL |
Carbapenem-resistant K. pneumoniae | ≤20 µg/mL |
Multidrug-resistant Pseudomonas aeruginosa | ≤15 µg/mL |
The compound demonstrated promising results in inhibiting the growth of these resistant strains, suggesting its potential role in developing new antimicrobial therapies .
Case Studies and Research Findings
A recent study focused on the synthesis and biological characterization of novel derivatives based on the oxopyrolidine framework. The findings revealed that compounds with specific structural modifications exhibited enhanced anticancer and antimicrobial activities. For instance, derivatives containing nitro-substituents showed improved selectivity against resistant strains while maintaining lower toxicity towards human cells .
Another notable research effort evaluated the structure–activity relationship (SAR) of various derivatives of ADC-L-052. It was found that modifications at the pyridine ring significantly influenced both anticancer and antimicrobial potency, providing insights into the design of more effective therapeutic agents .
Aplicaciones Científicas De Investigación
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that combine an antibody with a cytotoxic drug. The compound serves as a linker that connects the antibody to the drug, enhancing the specificity and efficacy of the treatment. The disulfide bond in this compound plays a critical role in the stability and release of the drug within cancer cells.
Case Studies :
- A study demonstrated that ADCs utilizing this linker showed improved tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics. The compound's design allows for controlled release mechanisms that can be activated in the tumor microenvironment, maximizing therapeutic effects while minimizing side effects.
Chemical Synthesis and Drug Development
The compound is also significant in synthetic chemistry, particularly in creating novel therapeutic agents. Its ability to facilitate the construction of complex molecules makes it valuable in drug discovery and development processes.
Research Findings :
- Researchers have employed this compound in synthesizing new classes of anti-cancer agents, leveraging its unique structural features to enhance pharmacological properties. The bifunctional nature allows for versatile modifications that can lead to improved drug candidates with better efficacy profiles.
Comparative Analysis of Linkers Used in ADCs
Linker Type | Stability | Release Mechanism | Applications |
---|---|---|---|
1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid | High | pH-sensitive, disulfide cleavage | ADCs for cancer therapy |
Maleimide-based linkers | Moderate | Thioether bond cleavage | ADCs, general drug delivery |
Hydrazone linkers | Low | pH-sensitive hydrolysis | ADCs, prodrug formulations |
Advantages of Using This Compound
- Targeted Delivery : Enhances the specificity of drug delivery to cancer cells.
- Reduced Side Effects : Minimizes systemic toxicity due to targeted action.
- Versatile Modifications : Allows for various modifications to optimize therapeutic effects.
Q & A
Basic Questions
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Answer : Use chemical fume hoods for handling, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. In case of spills, absorb with inert materials (e.g., sand) and dispose in sealed containers. Store in a dry, cool environment in airtight containers to prevent hydrolysis of the NHS ester or disulfide bond .
Q. What synthetic strategies are effective for introducing the 2,5-dioxopyrrolidin-1-yloxy (NHS ester) moiety?
- Answer : The NHS ester is typically introduced via carbodiimide-mediated coupling (e.g., EDC·HCl) with N-hydroxysuccinimide (NHS) in aprotic solvents like THF or dichloromethane. Stoichiometric ratios of 1:1.2 (carboxylic acid:EDC:NHS) are common, with reaction times of 4–12 hours under nitrogen .
Q. How should researchers confirm the structural integrity of the disulfanyl and sulfonic acid groups?
- Answer : Use to identify proton environments near the disulfide (δ 2.8–3.2 ppm for -S-S-) and sulfonic acid (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight, while IR spectroscopy confirms sulfonic acid O-H stretches (~3400 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized for EDC/NHS-mediated coupling of sulfonic acid derivatives?
- Answer : Optimize pH (5–6) using DMAP as a catalyst, and use anhydrous solvents to minimize competing hydrolysis. Microwave-assisted synthesis (e.g., 150°C, 90 minutes) improves yields by accelerating activation kinetics. Purify via reverse-phase HPLC with acetonitrile/water gradients to isolate the product from unreacted intermediates .
Q. What methodological approaches address instability of the disulfide bond during biological assays?
- Answer : Replace reducing agents (e.g., DTT, β-mercaptoethanol) in buffers with stabilizers like EDTA. Conduct assays under inert atmospheres (N) and monitor degradation via HPLC-UV at 254 nm. For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
Q. How do modifications to the 5-nitropyridin-2-yl disulfanyl group influence structure-activity relationships (SAR)?
- Answer : Replace the nitro group with electron-withdrawing substituents (e.g., -CF) to enhance electrophilicity for thiol-disulfide exchange. Alternatively, substitute pyridine with quinoline to study π-stacking interactions. Test variants in cell-based assays to correlate substituent effects with target engagement .
Q. How can conflicting data on synthetic yields for NHS-activated intermediates be resolved?
- Answer : Compare reaction parameters (e.g., solvent polarity, temperature, catalyst loading) across studies. For example, THF may yield higher activation efficiency than DCM due to improved solubility of intermediates. Use to quantify unreacted starting material and adjust stoichiometry dynamically .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported NMR shifts for the NHS ester group?
- Answer : Variations in δ values (e.g., 2.5–2.7 ppm for pyrrolidinone protons) may arise from solvent effects (DMSO vs. CDCl) or pH. Re-run spectra under standardized conditions and cross-validate with computational methods (DFT calculations) .
Q. What experimental controls are critical when assessing disulfide bond stability in aqueous media?
- Answer : Include a reducing control (e.g., 10 mM glutathione) to confirm disulfide lability. Use LC-MS to track degradation products (e.g., thiols or sulfonic acid derivatives) and quantify half-life under physiological pH (7.4) .
Q. Methodological Tables
Parameter | Optimized Condition | Reference |
---|---|---|
NHS ester activation | EDC·HCl (1.2 eq), THF, 25°C, 12 h | |
Microwave synthesis | 150°C, 90 min, toluene:AcOH (3:1) | |
HPLC purification | C18 column, 10–90% MeCN/HO | |
Disulfide stability | t: 48 h (pH 7.4, N) |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound belongs to a class of NHS ester disulfide derivatives, several of which are cataloged in . Key structural variations among these analogs influence reactivity, stability, and application suitability. Below is a detailed analysis:
Core Functional Group Variations
Reactivity and Stability
- NHS Ester Reactivity: The target compound’s NHS ester reacts with primary amines to form stable amide bonds. In contrast, SY035004’s methylsulfonyl group could sterically hinder amine access, slowing conjugation kinetics .
- Disulfide Stability: The 5-nitro substituent on the pyridine ring (target compound, SY035005) increases disulfide bond lability under reducing conditions compared to non-nitrated analogs (e.g., SY035000). This makes the target compound more suitable for redox-sensitive drug release systems .
Solubility and Biocompatibility
- The sulfonic acid group in the target compound confers high water solubility (>50 mg/mL estimated), whereas SY035005 (pentanoate ester) and SY035004 (methylsulfonyl) are less soluble (<10 mg/mL in water). This difference is critical for in vivo applications requiring systemic circulation .
- SY035000’s perfluorophenyl ester may confer tissue accumulation risks due to lipid bilayer permeability, whereas the target compound’s hydrophilicity limits cellular uptake, favoring extracellular targeting .
Research Findings and Industrial Relevance
- Pharmaceutical Development : The target compound’s sulfonic acid group mitigates aggregation in biologic formulations, as demonstrated in ADC stability studies (unpublished industry data cited in ).
- Diagnostics: SY035004’s methylsulfonyl group has been utilized in fluorescence quenching assays due to its electron-withdrawing properties, though its solubility limitations restrict broad adoption .
Propiedades
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)oxy-4-[(5-nitropyridin-2-yl)disulfanyl]-1-oxobutane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O9S3/c17-11-3-4-12(18)15(11)25-13(19)9(28(22,23)24)5-6-26-27-10-2-1-8(7-14-10)16(20)21/h1-2,7,9H,3-6H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVHPVQKVSTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.